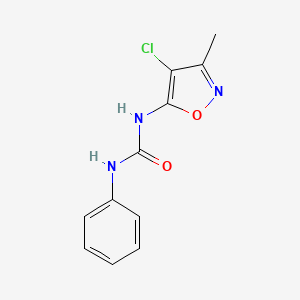

N-(4-氯-3-甲基-5-异恶唑基)-N'-苯基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-chloro-3-methyl-5-isoxazolyl)-N’-phenylurea” is also known as Sitaxentan . It is a member of benzodioxoles . It was marketed under the trade name Thelin for the treatment of pulmonary arterial hypertension (PAH) by Encysive Pharmaceuticals until Pfizer purchased Encysive in February 2008 . In 2010, Pfizer voluntarily removed sitaxentan from the market over concerns of hepatotoxicity .

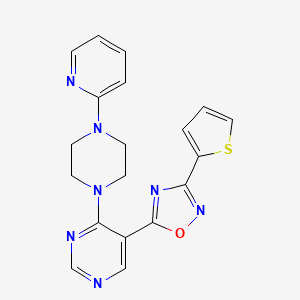

Molecular Structure Analysis

The molecular formula of “N-(4-chloro-3-methyl-5-isoxazolyl)-N’-phenylurea” is C18H15ClN2O6S2 . Its molecular weight is 454.90 g/mol . The InChI string and SMILES string provide more details about its molecular structure .

科学研究应用

小麦对除草剂的生物反应

Song 等人(2007 年)对苯基脲类除草剂氯苯脲的研究,它与 N-(4-氯-3-甲基-5-异恶唑基)-N'-苯基脲密切相关,研究了它对小麦植株的影响。研究发现,小麦植株中氯苯脲的积累与外部浓度呈正相关,与植物生长呈负相关。它诱导氧化应激,导致活性氧物质和脂质过氧化水平升高。这项研究还重点研究了脯氨酸(一种应激标志物)的积累和抗氧化酶(SOD、POD、CAT、APX)活性的变化,表明对除草剂胁迫的复杂生物反应 (Song 等,2007).

苯基脲类除草剂的微生物降解

Badawi 等人(2009 年)探讨了土壤真菌 Mortierella sp. 对氯苯脲和其他苯基脲类除草剂的降解。这项研究表明,真菌可以将这些除草剂降解成危害较小的物质,这与典型的细菌降解途径不同。这些发现表明在除草剂污染场地的生物修复中潜在的环境影响 (Badawi 等,2009).

生物修复技术

Villaverde 等人(2012 年)讨论了使用基于环糊精的生物修复技术增强另一种苯基脲类除草剂二uron 的矿化作用。这种方法将羟丙基-β-环糊精 (HPBCD) 与细菌联盟相结合,以提高受污染土壤中二uron 的生物利用度,实现几乎完全的矿化。该技术为清理被苯基脲类除草剂污染的土壤和水提供了一种新方法 (Villaverde 等,2012).

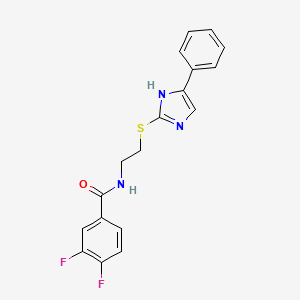

合成和抗病毒活性

Ouyang 等人(2008 年)合成了含肟基团的吡唑衍生物,并测试了它们的抗病毒活性。虽然与 N-(4-氯-3-甲基-5-异恶唑基)-N'-苯基脲没有直接关系,但这项研究说明了对相关化合物进行化学研究以用于潜在抗病毒应用的更广泛范围 (Ouyang 等,2008).

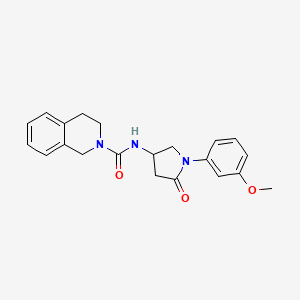

异恶唑基酰脲衍生物的抗菌活性

对 N-取代苯基-5-甲基-3-(取代)苯基-4-异恶唑基酰脲衍生物的研究证明了潜在的抗菌活性,突出了 N-取代苯基脲化合物在抗菌应用中的多功能性 (Teng Xin-huana,2010).

作用机制

Target of Action

The primary target of N-(4-chloro-3-methyl-5-isoxazolyl)-N’-phenylurea, also known as Sitaxentan, is the endothelin-A (ET-A) receptor . This receptor plays a crucial role in the regulation of vascular tone and cell proliferation .

Mode of Action

Sitaxentan acts as a competitive antagonist of endothelin-1 at the ET-A receptor . It blocks the binding of endothelin to its receptors, thereby negating endothelin’s deleterious effects . Sitaxentan has a higher affinity for ET-A than ET-B .

Biochemical Pathways

The blockade of the ET-A receptor by Sitaxentan leads to a decrease in pulmonary vascular resistance . This is due to the inhibition of the vasoconstrictive effects of endothelin-1, which are normally triggered by its binding to the ET-A receptor .

Pharmacokinetics

Sitaxentan exhibits a bioavailability of 70-100% . It is primarily metabolized in the liver via CYP2C9- and CYP3A4-mediated pathways . The compound is eliminated through both renal (50 to 60%) and fecal (40 to 50%) routes . The half-life of Sitaxentan is approximately 10 hours .

Result of Action

The antagonistic action of Sitaxentan on the ET-A receptor results in the reduction of pulmonary vascular resistance . This can be beneficial in conditions such as pulmonary arterial hypertension (PAH), where there is an increased resistance in the pulmonary arteries .

安全和危害

属性

IUPAC Name |

1-(4-chloro-3-methyl-1,2-oxazol-5-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2/c1-7-9(12)10(17-15-7)14-11(16)13-8-5-3-2-4-6-8/h2-6H,1H3,(H2,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEFLMPGUDONIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1Cl)NC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-3-methyl-5-isoxazolyl)-N'-phenylurea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,3-dioxoisoindol-2-yl)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide](/img/structure/B2994134.png)

![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 6-chloronicotinate](/img/structure/B2994143.png)

![6-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2994149.png)

![{1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2994156.png)